molecular formula C9H8BrNO B8256091 (2-Bromoindolizin-7-yl)methanol

(2-Bromoindolizin-7-yl)methanol

Cat. No.: B8256091
M. Wt: 226.07 g/mol
InChI Key: XPCBMRGRJRYECT-UHFFFAOYSA-N
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Description

(2-Bromoindolizin-7-yl)methanol is a brominated indolizine derivative featuring a hydroxymethyl (-CH2OH) substituent at the 7-position and a bromine atom at the 2-position of the indolizine core. Indolizine is a bicyclic heteroaromatic system comprising a six-membered ring fused to a five-membered ring, with one nitrogen atom in the six-membered ring. The bromine atom enhances electrophilic substitution reactivity and influences electronic properties, while the hydroxymethyl group introduces polarity, impacting solubility and hydrogen-bonding capabilities.

Properties

IUPAC Name

(2-bromoindolizin-7-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c10-8-4-9-3-7(6-12)1-2-11(9)5-8/h1-5,12H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPCBMRGRJRYECT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(C=C2C=C1CO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Electronic Effects

4-Bromo-6-methoxy-7-(phenylmethoxy)-1H-indole-2-methanol
  • Structure : Indole core with bromo (4-position), methoxy (6-position), benzyloxy (7-position), and hydroxymethyl (2-position) groups.
  • Key Differences: The indole system (benzene fused to pyrrole) differs electronically from indolizine. The benzyloxy group at position 7 reduces polarity compared to the hydroxymethyl group in (2-Bromoindolizin-7-yl)methanol, affecting solubility and reactivity. Bromine at position 4 (indole) versus position 2 (indolizine) alters regioselectivity in cross-coupling reactions .
7-Hydroxymethylbenzonorbornadienes
  • Structure: Benzonorbornadiene core with hydroxymethyl at the 7-position.
  • Key Differences: The benzonorbornadiene scaffold is a rigid bicyclic system with fused benzene and norbornene rings, lacking the nitrogen heteroatom present in indolizine. Hydroxymethyl groups in both compounds enhance hydrophilicity, but the absence of bromine in benzonorbornadienes limits their utility in halogen-mediated coupling reactions .

Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility (Polar Solvents) Key Functional Groups
(2-Bromoindolizin-7-yl)methanol ~226.06 High (due to -CH2OH) Bromine, hydroxymethyl
4-Bromo-6-methoxy-7-benzyloxyindole-2-methanol ~406.25 Moderate (benzyloxy reduces polarity) Bromine, methoxy, benzyloxy
7-Hydroxymethylbenzonorbornadiene ~186.23 Moderate Hydroxymethyl, aromatic
  • Solubility: The hydroxymethyl group in (2-Bromoindolizin-7-yl)methanol enhances solubility in polar solvents like methanol and water compared to benzyloxy-substituted analogs.

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